Salsolinol hydrobromide
Overview
Description
Salsolinol hydrobromide is a tetrahydroisoquinoline derivative. Its presence in humans was first detected in the urine of Parkinsonian patients on l-DOPA medication . It is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .
Synthesis Analysis
Salsolinol is the condensation product of acetaldehyde and dopamine . It exists as R and S enantiomers . Endogenously, non-enzymatic condensation of dopamine with acetaldehyde yields a racemic mixture of enantiomers, while stereoselective enzymatic synthesis from dopamine via ®-salsolinol synthase generates the ®-enantiomer .Molecular Structure Analysis
The molecular formula of Salsolinol hydrobromide is C10H14BrNO2 . It has a molecular weight of 260.13 g/mol . The IUPAC name is (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide .Chemical Reactions Analysis
Salsolinol is a potential neurotoxin suspected to contribute to alcohol abuse . It appears that salsolinol excites the ventral tegmental area (VTA) dopamine neurons indirectly by activating μ-opioid receptors (MORs), which inhibit GABA neurons in the VTA .Physical And Chemical Properties Analysis
Salsolinol hydrobromide has a molecular weight of 260.13 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 0 . The exact mass is 259.02079 g/mol and the monoisotopic mass is also 259.02079 g/mol .Scientific Research Applications
Reinforcing Effects in the Brain : Salsolinol produces reinforcing effects in the posterior ventral tegmental area of rats, mediated by dopamine neurons and local 5-HT3 receptors (Rodd et al., 2008).
Actions at Adreno- and Cholinoceptors : Salsolinol exhibits agonist effects at cholinoceptors and alpha- and beta-adrenoceptors, with neuromuscular blocking actions and anticholinesterase properties (Rodger et al., 1979).
Smooth Muscle Responses : In isolated smooth muscle tissues, salsolinol antagonizes contractions induced by noradrenaline but does not affect adrenaline-induced relaxations, suggesting significant pharmacological effects (Hamilton & Hirst, 1976).
Cardioprotective Effects : Salsolinol shows therapeutic effects in doxorubicin-induced chronic heart failure in rats and improves mitochondrial function in H9c2 cardiomyocytes, suggesting potential in heart failure therapy (Wen et al., 2019).
Prolactin Release in Cattle : Salsolinol stimulates the release of prolactin in cattle, indicating its involvement in the regulatory process for prolactin secretion (Hashizume et al., 2010).
Neuropharmacological Effects : High concentrations of acetaldehyde in the brain can lead to the formation of salsolinol, influencing the release of dopamine and serotonin (Jamal et al., 2003).
Tyrosine Hydroxylase Inhibition : Salsolinol affects the kinetic properties of tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis, highlighting its potential role in DOPA biosynthesis regulation in the brain (Minami et al., 1992).
Influence on Gonadotropic Axis Activity : Salsolinol affects the secretory activity of the GnRH/LH axis in lactating sheep, suggesting its role in reproductive physiology (Marciniak et al., 2016).
Prolactin Secretion in Ruminants : Salsolinol is found in the bovine posterior pituitary gland and stimulates prolactin release, affirming its physiological significance in ruminants (Hashizume et al., 2008).
Prolactin Gene Expression in Sheep : Salsolinol increases prolactin mRNA in the anterior pituitary of lactating sheep, indicating its influence on prolactin gene expression (Hasiec et al., 2012).
Safety And Hazards
Future Directions
Although the neurotoxic properties of salsolinol have been emphasized, its neuroprotective properties should not be neglected and need greater consideration . It is considered to alter the function of dopaminergic neurons in the central nervous system, and multiple hypotheses on its physiological and/or pathophysiological role have emerged .
properties
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191600 | |
Record name | Salsolinol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salsolinol hydrobromide | |
CAS RN |
38221-21-5 | |
Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salsolinol hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salsolinol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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